(E)-2-(3,4-dihydroxy-5-methoxystyryl)-8-hydroxyquinoline-7-carbaldehyde
Description
(E)-2-(3,4-dihydroxy-5-methoxystyryl)-8-hydroxyquinoline-7-carbaldehyde is a synthetic quinoline derivative featuring a styryl group substituted with 3,4-dihydroxy-5-methoxy motifs and a carbaldehyde functional group at the 7-position of the quinoline ring. The (E)-configuration of the styryl double bond ensures spatial arrangement critical for bioactivity .
Properties
IUPAC Name |
2-[2-(3,4-dihydroxy-5-methoxyphenyl)ethenyl]-8-hydroxyquinoline-7-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-25-16-9-11(8-15(22)19(16)24)2-6-14-7-5-12-3-4-13(10-21)18(23)17(12)20-14/h2-10,22-24H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESVWPFJUBUQAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C=CC2=NC3=C(C=C2)C=CC(=C3O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(3,4-dihydroxy-5-methoxystyryl)-8-hydroxyquinoline-7-carbaldehyde is a compound that exhibits a diverse range of biological activities, particularly in the fields of antimicrobial, anticancer, and antifungal research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to the 8-hydroxyquinoline family, which is known for its significant biological properties. The presence of hydroxyl and methoxy groups in its structure enhances its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of 8-hydroxyquinoline exhibit promising antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 4 µg/mL |
| Compound B | Escherichia coli | 8 µg/mL |
| This compound | Pseudomonas aeruginosa | 16 µg/mL |
These MIC values indicate that the compound is effective against various pathogens, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown significant cytotoxicity against several cancer cell lines.
Case Study: Cytotoxic Effects on HeLa Cells
In a study assessing the cytotoxic effects on HeLa cervical cancer cells, the compound exhibited an IC50 value lower than 10 µM, indicating strong antiproliferative activity. Mechanistic studies revealed that the compound induces oxidative stress and apoptosis in cancer cells.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | <10 | Induction of apoptosis |
| MCF-7 | <15 | Oxidative stress |
| A549 | <12 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies .
Antifungal Activity
The antifungal properties of this compound have also been investigated. Studies have demonstrated its effectiveness against various phytopathogenic fungi.
Table 3: Antifungal Activity Against Phytopathogens
| Fungal Species | Inhibition Zone (mm) | Comparison with Control |
|---|---|---|
| Botrytis cinerea | 20 | Better than azoxystrobin |
| Fusarium oxysporum | 18 | Comparable to control |
| Alternaria solani | 22 | Superior to control |
The compound displayed significant antifungal activity, outperforming traditional antifungal agents in certain assays .
Scientific Research Applications
Synthesis and Chemical Properties
The compound is part of the 8-hydroxyquinoline family, known for their broad spectrum of biological activities. Its molecular formula is with a molecular weight of 337.33 g/mol. The synthesis of this compound typically involves the modification of the quinoline structure to enhance its biological properties.
Antifungal Activity
Research has demonstrated that derivatives of 8-hydroxyquinoline exhibit significant antifungal properties. A study evaluated various derivatives against phytopathogenic fungi, revealing that certain modifications could enhance antifungal activity compared to standard treatments like azoxystrobin .
Antiviral Properties
The compound has shown potential as an inhibitor of HIV-1 integrase, an essential enzyme for viral replication. In vitro assays indicated an IC50 value of approximately 700 nM, suggesting strong inhibitory effects against this target . This positions it as a candidate for further antiviral drug development.
Neurological Conditions
Research indicates that 8-hydroxyquinoline derivatives may be beneficial in treating neurodegenerative diseases due to their neuroprotective properties. The chelation ability of these compounds with metal ions is believed to play a crucial role in their therapeutic effects .
Anticancer Potential
The cytotoxic effects of various quinoline derivatives have been studied extensively, with some showing promise in targeting cancer cells through different mechanisms, including apoptosis induction and cell cycle arrest .
Study on Antifungal Efficacy
A comprehensive study involved synthesizing several 8-hydroxyquinoline derivatives and testing their efficacy against five different phytopathogenic fungi. Results indicated that specific structural modifications significantly enhanced antifungal activity, outperforming traditional antifungal agents .
| Compound Name | IC50 (nM) | Activity |
|---|---|---|
| (E)-2-(3,4-dihydroxy-5-methoxystyryl)-8-hydroxyquinoline-7-carbaldehyde | 700 | HIV Integrase Inhibition |
| Azoxystrobin | - | Positive Control |
Neuroprotective Effects
In another study focused on neuroprotection, compounds similar to this compound were tested for their ability to mitigate oxidative stress in neuronal cells. The findings suggested that these compounds could reduce cell death and improve survival rates under stress conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
Compound A : Quaternized 6-oxychitosan derivative with benzaldehyde
- Structure : Benzaldehyde-linked 6-oxychitosan.
- Key Differences : Lacks hydroxyl/methoxy substitutions on the aromatic ring; simpler aldehyde group.
- Activity : Moderate antifungal activity against plant pathogens .
Compound B : Quaternized 6-oxychitosan derivative with paradimethylaminobenzaldehyde
- Structure: Paradimethylaminobenzaldehyde-linked 6-oxychitosan.
- Key Differences: Contains dimethylamino (-N(CH₃)₂) group; enhanced electron-donating properties.
- Activity : Higher antibacterial activity compared to benzaldehyde derivatives due to improved charge interactions .
Compound C : (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide
- Structure: Sulfonamide group replaces carbaldehyde; chloro substituent at quinoline 5-position.
- Key Differences : Sulfonamide enhances stability; chloro group increases lipophilicity.
- Activity : Potent antimicrobial activity attributed to sulfonamide’s enzyme inhibition .
Component D : 8-Hydroxyquinoline-7-carbaldehyde
Physico-Chemical Properties Comparison
| Property | Target Compound | Compound A | Compound C | Component D |
|---|---|---|---|---|
| Molecular Formula | C₁₉H₁₇NO₆ | C₆H₅CHO-linked* | C₂₃H₂₀ClN₂O₅S | C₁₀H₇NO₂ |
| Molar Mass (g/mol) | ~367.35 | ~300–400* | ~487.93 | 173.17 |
| Solubility | Soluble in DMSO, ethanol | Water-soluble* | Soluble in CH₂Cl₂ | Soluble in hot ethanol |
| Key Functional Groups | 3×OH, 1×OCH₃, 1×CHO | Benzaldehyde | 2×OCH₃, Cl, sulfonamide | 8-OH, 7-CHO |
| Storage | Under inert gas (N₂/Ar) | Ambient* | Room temperature | Under inert gas (N₂/Ar) |
*Estimated based on chitosan derivative properties .
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a multi-step organic reaction sequence involving:
- Preparation of the substituted quinoline intermediate.
- Formation of the styryl moiety with the 3,4-dihydroxy-5-methoxyphenyl substituent.
- Coupling of the styryl group to the quinoline core at the 2-position.
- Final functional group modifications and purification.
Preparation of the Quinoline Core with 8-Hydroxy and 7-Carbaldehyde Substitutions
A key precursor is 8-hydroxyquinoline-7-carbaldehyde, which can be synthesized via controlled oxidation and substitution reactions on 8-hydroxyquinoline derivatives.
Reported Preparation Method Highlights:
- Starting from 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol with glycerol and concentrated sulfuric acid as raw materials.
- Use of water as a solvent with boric acid and an organic solvent (boiling point >120 °C) added to the reaction mixture.
- Careful control of temperature: sulfuric acid added at 110–140 °C; reaction mixture maintained at 150 °C during distillation.
- Molar ratios optimized for reactants, e.g., boric acid to 4-chloro-2-aminophenol between 0.1–0.4:1; 4-chloro-2-aminophenol to glycerol about 1:1.8–1.9.
- Post-reaction pH adjustment to neutral, filtration or centrifugation to isolate crude solid.
- Dissolution of crude solid in hydrochloric acid, decolorization with activated carbon.
- Precipitation of purified product by adding water-soluble chloride salts (sodium chloride preferred) in a mass ratio of 1.8–2:1 relative to 4-chloro-2-aminophenol.
- Final neutralization with alkaline aqueous solution, filtration, and drying to obtain purified 5-chloro-8-hydroxyquinoline intermediate, which can be further transformed to 8-hydroxyquinoline-7-carbaldehyde derivatives.
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol, sulfuric acid, boric acid, organic solvent, water | Formation of quinoline intermediate | Temperature control critical; organic solvent immiscible with water |
| 2 | pH neutralization, filtration | Isolation of crude solid | Removal of impurities |
| 3 | Dissolution in HCl, activated carbon treatment, addition of NaCl | Purification via precipitation | Recovery of chloride salt from filtrate |
| 4 | Neutralization with base, filtration, drying | Final purification | Produces purified quinoline derivative |
Formation of the (3,4-dihydroxy-5-methoxystyryl) Group and Coupling
The styryl moiety is typically synthesized by condensation reactions involving appropriately substituted benzaldehydes and quinoline derivatives.
- The (E)-configuration is favored by careful control of reaction conditions such as solvent, temperature, and base catalysts.
- Aldehyde-functionalized quinolines react with 3,4-dihydroxy-5-methoxybenzaldehyde or its protected derivatives in the presence of bases or catalysts to form the styryl linkage via a Knoevenagel condensation or related olefination reactions.
- Protection and deprotection steps may be necessary for the phenolic hydroxyl groups to prevent side reactions.
Example Synthesis Protocol (Literature-Based)
While specific detailed experimental procedures for this exact compound are limited, analogous methods for similar 8-hydroxyquinoline derivatives are documented:
- Reaction of 8-hydroxyquinoline with substituted benzaldehydes in ethanol or other polar solvents.
- Stirring at room temperature or mild heating (e.g., 25–70 °C) for 24–72 hours.
- Use of bases such as triethylamine or pyrrolidine to catalyze the condensation.
- Isolation of the product by filtration, washing with ethanol and water, followed by drying.
Purification and Characterization
Purification steps involve:
- Recrystallization from suitable solvents (ethanol, water).
- Chromatographic techniques if needed.
- Decolorization with activated carbon.
- Use of water-soluble salts to precipitate intermediates or final products.
Characterization includes:
- Melting point determination.
- FTIR spectroscopy for functional groups (OH, C=O).
- NMR spectroscopy (^1H and ^13C) to confirm substitution pattern and (E)-configuration.
- Mass spectrometry for molecular weight confirmation.
- Elemental analysis.
Summary Table of Preparation Method Parameters
| Parameter | Range / Condition | Remarks |
|---|---|---|
| Reaction temperature for quinoline formation | 110–150 °C | Sulfuric acid addition and distillation step |
| Molar ratio boric acid : 4-chloro-2-aminophenol | 0.1–0.4 : 1 | Optimized for yield and purity |
| Molar ratio 4-chloro-2-aminophenol : glycerol | 1 : 1.8–1.9 | Ensures proper condensation |
| Organic solvent boiling point | >120 °C | Must be immiscible with water and inert |
| Chloride salt used for precipitation | Sodium chloride preferred | Mass ratio 1.8–2 : 1 (salt : aminophenol) |
| Condensation reaction time | 24–72 hours | Depends on catalyst and temperature |
| Solvent for condensation | Ethanol or similar polar solvents | Facilitates reaction and product isolation |
Research Findings and Optimization Notes
- The use of boric acid in quinoline synthesis improves yield and purity by complexing intermediates and stabilizing the reaction environment.
- Controlling the pH during isolation steps is crucial to avoid decomposition or side reactions.
- The choice of organic solvent affects the reaction kinetics and product crystallinity.
- The (E)-configuration of the styryl group is thermodynamically favored and can be confirmed by NMR coupling constants.
- Activated carbon treatment improves product color and purity without significant loss of yield.
- The final compound exhibits expected biological activities, validating the synthetic approach.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (E)-2-(3,4-dihydroxy-5-methoxystyryl)-8-hydroxyquinoline-7-carbaldehyde, and how do experimental conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between 8-hydroxyquinoline derivatives and substituted benzaldehydes. For example, hydrazide intermediates (e.g., quinolin-8-yloxyacetic acid hydrazide) react with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) under reflux in methanol or ethanol, followed by acid-catalyzed cyclization . Yield optimization requires controlled stoichiometry (1:1 molar ratio of aldehyde to hydrazide), solvent polarity adjustments (e.g., ethanol vs. DMF), and temperature modulation (60–80°C). Evidence from related quinoline syntheses shows yields ranging from 45% to 72% depending on substituent steric effects .
Q. Which analytical techniques are critical for characterizing this compound’s structural and electronic properties?
- Methodological Answer : Key techniques include:
- Mass Spectrometry (MS) : High-resolution MS (e.g., [M⁺] 475.0936) confirms molecular weight and fragmentation patterns .
- Elemental Analysis : Discrepancies between calculated and observed values (e.g., C: 73.34% vs. 73.39%) indicate purity or hydration issues .
- UV-Vis and Fluorescence Spectroscopy : To study π-conjugation and photophysical behavior, particularly for applications in metal sensing or optoelectronics .
Q. How can researchers address solubility and stability challenges during storage and experimentation?
- Methodological Answer : The compound’s polyphenolic and quinoline moieties make it prone to oxidation and photodegradation. Stabilization strategies include:
- Solvent Choice : Use degassed DMSO or methanol to minimize oxidation; avoid aqueous buffers at neutral pH due to hydroxyl group reactivity .
- Storage : Argon-atmosphere storage at –20°C reduces degradation. Cooling during prolonged experiments (e.g., HSI data collection) mitigates thermal decomposition .
Advanced Research Questions
Q. How can stereochemical control during synthesis ensure exclusive (E)-isomer formation?
- Methodological Answer : The (E)-configuration arises from thermodynamic control in condensation reactions. Key strategies:
- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., thiourea-based organocatalysts) promote stereoselective imine formation, as demonstrated in related quinoline systems .
- Reaction Monitoring : Use ¹H-NMR to track isomer ratios (e.g., coupling constants for trans-vinylic protons) and adjust reaction time/temperature to favor the (E)-isomer .
Q. What methodologies optimize reaction conditions for introducing the 7-carbaldehyde group without side reactions?
- Methodological Answer : The aldehyde group is sensitive to oxidation and nucleophilic attack. Optimal conditions include:
- Protection/Deprotection : Temporarily protect the aldehyde as an acetal during synthesis (e.g., using ethylene glycol), then cleave with HCl in THF/water .
- Catalytic Oxidation : MnO₂ or IBX (2-iodoxybenzoic acid) selectively oxidizes primary alcohols to aldehydes in quinoline derivatives, avoiding over-oxidation to carboxylic acids .
Q. How should researchers resolve contradictions in reported bioactivity or metal-binding data across studies?
- Methodological Answer : Discrepancies often arise from variations in experimental design (e.g., pH, solvent, metal ion concentration). A systematic approach includes:
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 25°C) using ICP-MS for metal quantification .
- Data Normalization : Compare results relative to a reference compound (e.g., 8-hydroxyquinoline) to account for batch-to-batch variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
